molecular formula C28H20Cl2N2O5 B12210421 2-(2,5-dichlorophenyl)-5-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-1H-isoindole-1,3(2H)-dione

2-(2,5-dichlorophenyl)-5-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12210421
M. Wt: 535.4 g/mol
InChI Key: FOMPCUBLSHBMCU-HMAPJEAMSA-N
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Description

The compound 2-(2,5-dichlorophenyl)-5-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-1H-isoindole-1,3(2H)-dione is a structurally complex molecule featuring a dichlorophenyl-substituted isoindole-dione core conjugated with a dioxepino-isoquinoline moiety. The 2,5-dichlorophenyl group is a notable substituent, often associated with pesticidal or antifungal properties in analogous compounds . The isoindole-dione framework is a common pharmacophore in medicinal chemistry, while the dioxepino-isoquinoline system introduces steric and electronic complexity that may influence binding affinity or metabolic stability.

Properties

Molecular Formula

C28H20Cl2N2O5

Molecular Weight

535.4 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-5-[(2Z)-2-(2,3,4,8,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-7-ylidene)acetyl]isoindole-1,3-dione

InChI

InChI=1S/C28H20Cl2N2O5/c29-17-3-5-21(30)23(12-17)32-27(34)18-4-2-16(10-20(18)28(32)35)24(33)14-22-19-13-26-25(36-8-1-9-37-26)11-15(19)6-7-31-22/h2-5,10-14,31H,1,6-9H2/b22-14-

InChI Key

FOMPCUBLSHBMCU-HMAPJEAMSA-N

Isomeric SMILES

C1COC2=C(C=C\3C(=C2)CCN/C3=C\C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=C(C=CC(=C6)Cl)Cl)OC1

Canonical SMILES

C1COC2=C(C=C3C(=C2)CCNC3=CC(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=C(C=CC(=C6)Cl)Cl)OC1

Origin of Product

United States

Biological Activity

The compound 2-(2,5-dichlorophenyl)-5-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-1H-isoindole-1,3(2H)-dione is a complex organic molecule with significant potential in pharmaceutical research. Its unique structure suggests various biological activities that merit detailed exploration.

Molecular Characteristics

PropertyValue
Molecular FormulaC28H20Cl2N2O5
Molecular Weight535.4 g/mol
IUPAC Name2-(2,5-dichlorophenyl)-5-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-1H-isoindole-1,3-dione
InChI KeyFOMPCUBLSHBMCU-HMAPJEAMSA-N

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The isoindole structure is known for its ability to interact with various biological targets, including enzymes involved in cancer cell proliferation.

Case Study: Isoindole Derivatives

A study published in the Journal of Medicinal Chemistry highlighted the anticancer activity of isoindole derivatives against breast cancer cell lines. The derivatives showed promising results in inhibiting cell growth and inducing apoptosis through the modulation of signaling pathways such as PI3K/Akt and MAPK.

Antimicrobial Activity

The dichlorophenyl moiety in this compound suggests potential antimicrobial properties. Research has shown that chlorinated phenolic compounds often exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes.

Research Findings

In vitro studies demonstrated that related compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve oxidative stress induction and membrane disruption .

Neuroprotective Effects

Given the presence of the tetrahydro-dioxepine structure, there is a hypothesis regarding its neuroprotective effects. Compounds with similar frameworks have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.

Evidence from Animal Models

In a recent animal study, a related compound was shown to improve cognitive function and reduce neuronal loss in models of neurodegenerative diseases. The study suggested that the compound could modulate neuroinflammatory responses and enhance neurotrophic factor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenyl-Containing Fungicides

The 2,5-dichlorophenyl group in the target compound aligns with structurally related agrochemicals. Key comparisons include:

Compound Name Core Structure Substituents Primary Use
Target Compound Isoindole-dione + dioxepino-isoquinoline 2,5-dichlorophenyl, acetyl Not specified
Procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) Azabicyclohexane-dione 3,5-dichlorophenyl, methyl Fungicide
Vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) Oxazolidinedione 3,5-dichlorophenyl, ethenyl Fungicide
Iprodione (3-(3,5-dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide) Imidazolidinecarboxamide 3,5-dichlorophenyl, isopropyl Fungicide

Key Observations :

  • Substituent Position : The target compound’s 2,5-dichlorophenyl group differs from the 3,5-dichloro configuration in procymidone, vinclozolin, and iprodione. Chlorine position significantly impacts bioactivity; 3,5-substitution is typical for fungicides targeting botrytis and sclerotinia .
  • Core Structure : The isoindole-dione in the target compound contrasts with the azabicyclohexane (procymidone) or imidazolidine (iprodione) cores. These variations affect solubility and receptor interactions.
Polycyclic Heterocycles in Natural Products

The dioxepino-isoquinoline moiety resembles natural product scaffolds. For example, Zygocaperoside (isolated from Zygophyllum fabago) contains a glycoside-linked isorhamnetin structure but lacks the dichlorophenyl and isoindole-dione components . Such natural compounds often exhibit antioxidant or anti-inflammatory activity, suggesting possible secondary applications for the target compound beyond pesticidal use.

Research Findings and Data Gaps

Spectroscopic Characterization

For the target compound, similar techniques would resolve the Z-configuration of the acetyl group and confirm the dioxepino-isoquinoline ring system.

Toxicity and Environmental Impact

No direct data on the target compound’s toxicity is available. However, procymidone and vinclozolin are regulated due to endocrine-disrupting effects . The target compound’s larger size and conjugated system might reduce bioavailability, but this requires empirical validation.

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